

# The Dual-Action Mechanism of ODM-204: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ODM-204  |           |
| Cat. No.:            | B3419984 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**ODM-204** is a novel, orally available, nonsteroidal small molecule designed for the treatment of castration-resistant prostate cancer (CRPC). It exhibits a unique dual-action mechanism, functioning as both a potent androgen receptor (AR) antagonist and a selective inhibitor of the CYP17A1 enzyme. This dual inhibition is intended to provide a more comprehensive blockade of the androgen signaling pathway, which remains a key driver of tumor growth in CRPC. Preclinical studies demonstrated significant antitumor activity in various models, and a Phase I clinical trial (DUALIDES) has been conducted. However, the clinical development of **ODM-204** was ultimately halted due to unfavorable pharmacokinetic properties. This technical guide provides an in-depth overview of the core mechanism of action of **ODM-204**, supported by available quantitative data, experimental methodologies, and pathway visualizations.

## Introduction to the Dual-Action Strategy

Castration-resistant prostate cancer (CRPC) is characterized by the continued proliferation of prostate cancer cells despite androgen deprivation therapy (ADT). A primary driver of this resistance is the persistent activation of the androgen receptor (AR) signaling pathway. This can occur through various mechanisms, including AR overexpression, mutations that allow activation by other ligands, and intratumoral androgen synthesis.



**ODM-204** was developed to address this challenge through a dual-pronged attack on the AR signaling axis. By simultaneously inhibiting the CYP17A1 enzyme and directly antagonizing the androgen receptor, **ODM-204** aims to both reduce the production of androgens and block the action of any remaining androgens at the receptor level.

## Mechanism of Action Inhibition of CYP17A1

CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, catalyzing two key reactions: 17α-hydroxylase and 17,20-lyase activities. The inhibition of CYP17A1 by **ODM-204** effectively blocks the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors for testosterone and dihydrotestosterone (DHT).[1][2][3] This leads to a significant reduction in the levels of circulating and intratumoral androgens.

#### **Antagonism of the Androgen Receptor**

In addition to inhibiting androgen synthesis, **ODM-204** is a direct and high-affinity antagonist of the androgen receptor.[1][2][3] It binds to the ligand-binding domain of the AR, preventing the binding of androgens such as testosterone and DHT. This antagonism inhibits the subsequent conformational changes in the AR, its nuclear translocation, and the transcription of androgen-responsive genes that are crucial for prostate cancer cell growth and survival.[3]

### **Quantitative Data**

The following tables summarize the key quantitative data for **ODM-204** from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of **ODM-204** 



| Target                        | Assay Type            | Value         | Reference |
|-------------------------------|-----------------------|---------------|-----------|
| CYP17A1                       | Inhibition Assay      | IC50 = 22 nM  | [4][5][6] |
| Androgen Receptor (wild-type) | Binding Affinity      | Ki = 47 nM    | [5][6]    |
| LNCaP cell proliferation      | Inhibition Assay      | IC50 = 170 nM | [5]       |
| VCaP cell proliferation       | Inhibition Assay      | IC50 = 280 nM | [5]       |
| AR mutant T877A               | Transactivation Assay | IC50 = 95 nM  | [5]       |
| AR mutant W741L               | Transactivation Assay | IC50 = 277 nM | [5]       |
| AR mutant F876L               | Transactivation Assay | IC50 = 6 nM   | [5]       |

Table 2: Phase I Clinical Trial (DUALIDES) Data for **ODM-204**[7][8][9]

| Parameter                    | Finding                                                                                                                                            |
|------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| Dose Escalation Cohorts      | 50, 100, 200, 300, and 500 mg twice daily with prednisone                                                                                          |
| Adverse Events (most common) | Fatigue, nausea, decreased appetite, diarrhea, vomiting                                                                                            |
| Pharmacokinetics             | AUC and Cmax increased with dose up to 300 mg. Steady-state concentrations on day 8 were unexpectedly decreased at higher doses compared to day 1. |
| Efficacy                     | 30% of patients showed a PSA decrease, with a median decrease of 47%. At 12 weeks, 13% of patients had a PSA response (≥ 50% reduction).           |

# Experimental Protocols CYP17A1 Inhibition Assay



The inhibitory activity of **ODM-204** on CYP17A1 was assessed using in vitro assays with human and rat testicular microsomes and a human adrenal cortex cell line.[5] A typical protocol for such an assay would involve:

- Preparation of Microsomes: Isolation of microsomes from human or rat testicular tissue, or from a suitable adrenal cell line (e.g., NCI-H295R).
- Incubation: Incubation of the microsomes with a known concentration of a CYP17A1 substrate (e.g., radiolabeled pregnenolone or progesterone) in the presence of varying concentrations of ODM-204.
- Extraction and Analysis: Extraction of the steroids from the reaction mixture and separation using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
- Quantification: Quantification of the conversion of the substrate to its product (e.g., 17α-hydroxyprogesterone or androstenedione) to determine the inhibitory effect of **ODM-204** and calculate the IC50 value.

#### **Androgen Receptor Binding Assay**

The binding affinity of **ODM-204** to the wild-type AR was determined using a competition binding assay with cytosolic lysates from the ventral prostates of castrated rats.[5] A general protocol for this assay is as follows:

- Preparation of Cytosolic Lysates: Homogenization of ventral prostate tissue from castrated rats to obtain a cytosolic fraction rich in androgen receptors.
- Competition Binding: Incubation of the cytosolic lysates with a fixed concentration of a radiolabeled androgen (e.g., [3H]-R1881) and increasing concentrations of unlabeled ODM-204.
- Separation of Bound and Unbound Ligand: Separation of the receptor-bound radioligand from the unbound radioligand, typically by filtration or dextran-coated charcoal adsorption.
- Quantification: Measurement of the radioactivity of the bound fraction using liquid scintillation counting.



 Data Analysis: Calculation of the Ki value for ODM-204 based on the displacement of the radioligand.

#### **VCaP Xenograft Model**

The in vivo antitumor activity of **ODM-204** was evaluated in a VCaP xenograft model.[1][2][10] VCaP cells are derived from a human prostate cancer vertebral metastasis and are androgensensitive, expressing wild-type AR. The general protocol for this model is:

- Cell Culture: VCaP cells are cultured in appropriate media.
- Tumor Implantation: A suspension of VCaP cells is subcutaneously injected into immunocompromised male mice (e.g., nude or SCID mice).
- Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. ODM-204 is administered orally at a specified dose and schedule.
- Monitoring: Tumor volume is measured regularly using calipers, and animal body weight is monitored as an indicator of toxicity.
- Endpoint Analysis: At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., immunohistochemistry, gene expression analysis).

# Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the dual-action mechanism of **ODM-204** and a typical experimental workflow.





Click to download full resolution via product page

Caption: Dual-action mechanism of **ODM-204**.





Click to download full resolution via product page

Caption: VCaP xenograft model workflow.

#### **Conclusion and Future Directions**

**ODM-204** represents a rational and innovative approach to treating CRPC by dually targeting androgen synthesis and receptor signaling. Preclinical data demonstrated its potential to effectively inhibit the growth of prostate cancer cells. However, the unfavorable pharmacokinetic profile observed in the Phase I clinical trial, specifically the decrease in



steady-state plasma concentrations at higher doses, led to the discontinuation of its development.[8][9]

While **ODM-204** itself may not proceed to further clinical stages, the concept of dual inhibition of CYP17A1 and the androgen receptor remains a compelling strategy. Future research in this area could focus on developing new chemical entities with similar dual-action mechanisms but improved pharmacokinetic properties. Understanding the metabolic pathways and potential for autoinduction of metabolism that may have affected **ODM-204** will be crucial for the design of next-generation dual-acting AR-targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. ODM-204, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. science.rsu.lv [science.rsu.lv]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of Prostate Cancer Models for Preclinical Study: Advantages and Limitations of Cell Lines, Patient-Derived Xenografts, and Three-Dimensional Culture of Patient-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Castration induces up-regulation of intratumoral androgen biosynthesis and androgen receptor expression in an orthotopic VCaP human prostate cancer xenograft model -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and development of ODM-204: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and







inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [The Dual-Action Mechanism of ODM-204: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3419984#what-is-the-dual-action-mechanism-of-odm-204]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com